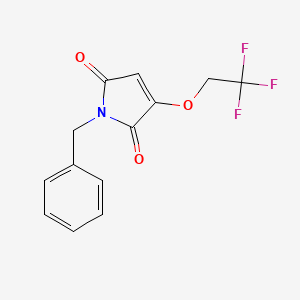
1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as BTP-2, is an organic compound containing a five-membered heterocyclic ring with a trifluoroethoxy substituent on the benzyl group. BTP-2 is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has a wide range of applications in the fields of medicine, agriculture, and materials science. This article will discuss the synthesis of BTP-2, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential future directions.
科学的研究の応用
1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione is a versatile compound that has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers and the synthesis of metal complexes. In addition, this compound has been used as a reagent in the preparation of metal-organic frameworks (MOFs) and other porous materials.
作用機序
The mechanism of action of 1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione is not well understood. However, it is believed that the trifluoroethoxy group on the benzyl group helps to stabilize the five-membered heterocyclic ring and facilitates the formation of various intermediates in the reaction. It is also thought that the trifluoroethoxy group helps to reduce the reactivity of the benzyl group, allowing for the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some anti-inflammatory and antioxidant effects. In addition, this compound may have some anti-tumor activity, although more research is needed to confirm this.
実験室実験の利点と制限
The advantages of using 1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione in laboratory experiments include its low cost and availability, its ease of synthesis, and its ability to act as a catalyst in organic reactions. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, which can make it difficult to use in certain experiments. In addition, this compound is not very stable and can decompose rapidly at higher temperatures.
将来の方向性
The potential future directions for 1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione include the development of new synthetic methods and the exploration of new applications. For example, this compound could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. In addition, this compound could be used as a reagent in the preparation of MOFs and other porous materials. Finally, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.
合成法
1-benzyl-3-(2,2,2-trifluoroethoxy)-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized by a variety of methods, including the reaction of trifluoroethanol with benzyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at a temperature of around 80°C and a pressure of 1 atm. The product is then purified by column chromatography or recrystallization.
特性
IUPAC Name |
1-benzyl-3-(2,2,2-trifluoroethoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c14-13(15,16)8-20-10-6-11(18)17(12(10)19)7-9-4-2-1-3-5-9/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQSLOUKSPBELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
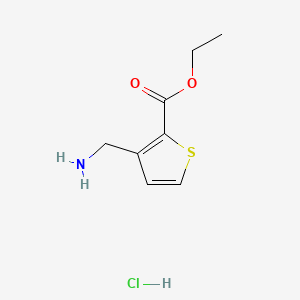
![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)

![6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609160.png)
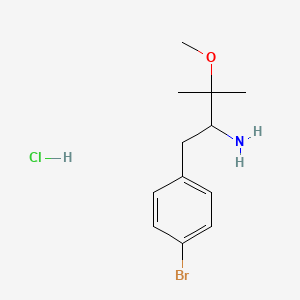
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
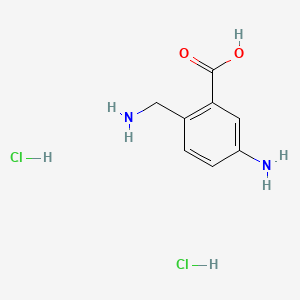
![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)

![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
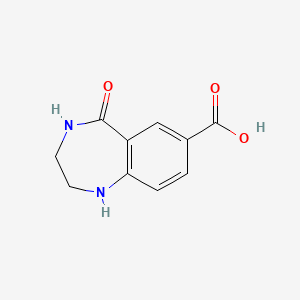

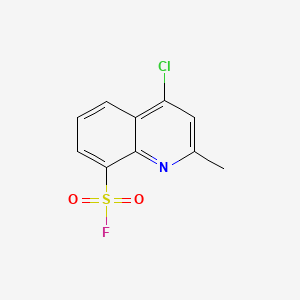
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
